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5-Tetradecen-1-ol, acetate, (5Z)-

Cat. No.: B15478389
CAS No.: 34010-13-4
M. Wt: 272.42 g/mol
InChI Key: XFXVBQXMPXWXPN-UHFFFAOYSA-N
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Description

Significance of Chemical Signals in Biological Systems

Chemical signaling is a fundamental process that governs the interactions and behaviors of living organisms. wisdomlib.org These signals, in the form of molecules, facilitate communication between cells, tissues, and even separate organisms, playing a vital role in coordinating a vast array of biological functions. wisdomlib.orgnih.gov From single-celled bacteria to complex multicellular eukaryotes, chemical cues are essential for processes such as development, adaptation, and survival. nih.govgatech.edu In essence, these chemical messengers act as a language, allowing organisms to perceive and respond to their environment and to each other. gatech.edu The production of these small, diffusible molecules enables cells to relay information, influencing everything from gene expression to physiological homeostasis. wisdomlib.orgnih.gov

Overview of Pheromones in Interspecific Communication

Pheromones are a specific class of chemical signals produced by an organism to elicit a response in another individual of the same species. americanscientist.orgnih.gov These chemical messengers are a cornerstone of intraspecific communication, mediating a wide range of behaviors crucial for the survival and propagation of a species. nih.govnumberanalytics.com Some chemicals, however, can have effects between different species, a phenomenon for which the term "interomone" has been proposed. ttu.edu

Historical Context of Insect Pheromone Research

The formal study of insect pheromones began to take shape in the mid-20th century. A landmark achievement occurred in 1959 when German biochemist Adolf Butenandt identified and synthesized bombykol (B110295), the sex pheromone of the silkworm moth, Bombyx mori. wikipedia.orgsuterra.com This was the first insect pheromone to be chemically characterized. wikipedia.org The term "pheromone" itself was coined in the same year, derived from Greek words meaning "to carry" and "to excite." insectslimited.com Early research was painstaking; for instance, the extraction of bombykol required the scent glands of 500,000 female silkworm moths. wikipedia.org Following this discovery, research into insect chemical communication expanded significantly, leading to the identification of over 1,000 pheromones to date. insectslimited.comnih.gov This field of study has not only deepened our understanding of insect behavior but has also paved the way for practical applications in agriculture and forestry, particularly in pest management. wikipedia.orgscience.gov

Categorization of Pheromonal Classes Relevant to "5-Tetradecen-1-ol, acetate (B1210297), (5Z)-"

Insect pheromones are broadly categorized based on the behaviors they elicit. wikipedia.org Given that (Z)-5-tetradecen-1-yl acetate is a component of sex pheromones for numerous Lepidoptera species, the most relevant classes include: researchgate.net

Sex Pheromones: These are released by one sex to attract the other for mating. numberanalytics.comnumberanalytics.com They are often species-specific blends of compounds that ensure reproductive isolation. americanscientist.orgnumberanalytics.com The majority of identified moth sex pheromones are unsaturated fatty acids, alcohols, aldehydes, or their esters, a category that includes "5-Tetradecen-1-ol, acetate, (5Z)-". wikipedia.orgnih.gov

Aggregation Pheromones: These attract individuals of both sexes to a specific location for purposes such as mating, feeding, or overcoming host plant resistance. numberanalytics.comwikipedia.org

Alarm Pheromones: Released in response to a threat, these chemicals warn other individuals of danger, often triggering defensive or dispersal behaviors. numberanalytics.comnumberanalytics.com

Trail Pheromones: Used by social insects to mark paths to food sources or new nest sites. numberanalytics.com

Importance of Stereochemistry in Pheromone Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critically important in pheromone communication. numberanalytics.comnih.gov The biological activity of a pheromone is often highly dependent on its specific stereoisomeric form. nih.govnih.gov In many cases, only one enantiomer (a non-superimposable mirror image) of a chiral pheromone is biologically active, while the other may be inactive or even inhibitory. nih.govresearchgate.net

The synthesis of specific enantiomers is crucial for determining the absolute configuration of naturally occurring pheromones and for understanding the relationship between a molecule's structure and its biological function. nih.govresearchgate.net For instance, in some species, a mixture of enantiomers is required for a behavioral response, while in others, different enantiomers can elicit different responses in males and females. nih.govnih.gov This specificity underscores the precision of the olfactory systems in insects, which can differentiate between subtle variations in molecular shape. researchgate.net

Research Scope and Objectives Pertaining to "5-Tetradecen-1-ol, acetate, (5Z)-"

This article focuses specifically on the chemical compound "5-Tetradecen-1-ol, acetate, (5Z)-". Research on this compound has identified it as a key component of the sex pheromone in various insect species, particularly moths of the order Lepidoptera. researchgate.netresearchgate.net For example, it is a known sex pheromone component for the heart and dart moth (Agrotis exclamationis) and the spotted cutworm (Amathes c-nigrum). researchgate.net

Furthermore, research has demonstrated the synergistic role of related compounds. For instance, in the yellowheaded spruce sawfly, (Z)-5-tetradecen-1-ol (the alcohol form of the titular compound) acts as a potent secondary pheromone. nih.gov While inactive on its own, when combined with the primary pheromone, (Z)-10-nonadecenal, it significantly increases the attraction of males and is necessary to elicit mating attempts. nih.gov

The objectives of this article are to provide a comprehensive overview of the chemical and physical properties of "5-Tetradecen-1-ol, acetate, (5Z)-", its role in insect chemical communication, and its synthesis.

Chemical and Physical Properties of 5-Tetradecen-1-ol, acetate, (5Z)-

PropertyValueSource
Molecular Formula C16H30O2 nih.govnist.gov
Molecular Weight 254.41 g/mol nih.govscent.vn
CAS Number 35153-13-0 nih.govnist.gov
IUPAC Name [(Z)-tetradec-5-enyl] acetate nih.gov
Boiling Point (est.) 309 °C to 333.5 ± 21.0 ºC scent.vnchemfish.com
Density (est.) 0.878 ± 0.06 g/cm³ chemfish.com
Flash Point (est.) 98.5 ± 20.4 ºC chemfish.com
Vapor Pressure (est.) 0.0001 hPa @ 25°C scent.vn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O3 B15478389 5-Tetradecen-1-ol, acetate, (5Z)- CAS No. 34010-13-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34010-13-4

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

acetic acid;tetradec-5-en-1-ol

InChI

InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h9-10,15H,2-8,11-14H2,1H3;1H3,(H,3,4)

InChI Key

XFXVBQXMPXWXPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCO.CC(=O)O

Origin of Product

United States

Natural Occurrence and Discovery of 5 Tetradecen 1 Ol, Acetate, 5z

Isolation and Extraction Methodologies from Biological Matrices

The process of isolating and extracting (5Z)-5-Tetradecen-1-ol, acetate (B1210297) from its natural sources is a meticulous procedure that varies depending on the biological matrix.

The primary source for the isolation of (5Z)-5-Tetradecen-1-ol, acetate is the pheromone glands of female moths. The collection and preparation of these glands are critical first steps for chemical analysis.

Gland Excision: Pheromone glands are typically located at the terminal end of the female moth's abdomen. To obtain the pheromone, these glands are carefully excised from newly emerged, calling females, which are actively releasing the pheromone.

Solvent Extraction: The excised glands are then submerged in a small volume of a non-polar organic solvent, such as hexane (B92381) or heptane. This solvent extraction process dissolves the lipid-based pheromone components, including (5Z)-5-Tetradecen-1-ol, acetate, from the glandular tissue. The resulting solution contains a crude extract of the pheromone blend.

Sample Concentration: The solvent extract is often concentrated under a gentle stream of nitrogen to reduce the volume and increase the concentration of the pheromone components prior to analysis.

This compound is a known sex pheromone component for a variety of economically significant pest insects. researchgate.net

Table 1: Examples of Lepidopteran Species Utilizing (5Z)-5-Tetradecen-1-ol, acetate

Common Name Scientific Name
Peach Twig Borer Anarsia lineatella
Goat Moth Cossus cossus
Heart and Dart Moth Agrotis exclamationis

This table is based on findings reported in scientific literature. researchgate.net

Beyond direct gland extraction, (5Z)-5-Tetradecen-1-ol, acetate can be identified from the volatile chemicals released by living organisms into the air. This method, known as volatile collection or aeration, provides insight into the composition of the pheromone blend as it is naturally emitted.

Aeration Chambers: Live insects, typically calling females, are placed in a glass chamber. A purified and humidified airstream is passed over the insects.

Trapping Adsorbents: The exiting air, now carrying the emitted volatiles, is drawn through a trap containing a porous adsorbent material, such as Porapak Q or Tenax. mdpi.com This material captures the organic volatiles from the airstream.

Solvent Elution: The trapped compounds are then washed from the adsorbent using a small volume of a suitable solvent, yielding a solution of the collected volatiles ready for analysis. This technique was used to successfully collect and identify volatiles from various insect species. mdpi.comnih.gov

While predominantly known as an insect pheromone, (5Z)-5-Tetradecen-1-ol, acetate has also been identified in the plant kingdom. It is listed as a naturally occurring compound in ambrette and has been found in Phaeomeria speciosa, a member of the ginger family. scent.vnthegoodscentscompany.com The role of this compound in these plants is not as clearly defined as its pheromonal function in insects.

Analytical Techniques for Natural Identification and Structural Elucidation

The definitive identification and structural elucidation of (5Z)-5-Tetradecen-1-ol, acetate from complex biological extracts rely on sophisticated analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for separating and identifying the individual components within a pheromone extract or volatile collection. nih.govunar.ac.id

Gas Chromatography (GC): The extract is first injected into a gas chromatograph. The GC separates the different chemical compounds in the mixture based on their volatility and interaction with a stationary phase within a long, thin capillary column. nist.gov Compounds with different properties travel through the column at different rates, allowing for their separation. (5Z)-5-Tetradecen-1-ol, acetate, will have a characteristic retention time under specific GC conditions. nist.gov

Mass Spectrometry (MS): As each separated compound exits the GC column, it enters the mass spectrometer. The MS bombards the molecules with electrons, causing them to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, producing a unique fragmentation pattern, or mass spectrum. nist.gov The mass spectrum of (5Z)-5-Tetradecen-1-ol, acetate serves as a chemical fingerprint, which can be compared to libraries of known spectra for positive identification. nist.govnist.gov This technique has been used to analyze pheromone components in numerous studies. nih.gov

To determine which of the many compounds separated by the GC are biologically active (i.e., detected by the insect's antenna), a technique called Gas Chromatography-Electroantennographic Detection (GC-EAD) is employed. nih.govpeerj.com

Effluent Splitting: In a GC-EAD system, the stream of separated compounds exiting the GC column is split. One portion is directed to a standard GC detector (like a Flame Ionization Detector, FID), while the other portion is directed towards an insect antenna preparation. researchgate.net

Electroantennography (EAG): The insect antenna, which contains the olfactory receptors, is mounted between two electrodes. As a biologically active compound, such as (5Z)-5-Tetradecen-1-ol, acetate, flows over the antenna, it binds to specific receptors, causing a change in the electrical potential across the antenna. This voltage change is amplified and recorded as an EAG signal.

Simultaneous Detection: The GC-EAD system produces two simultaneous outputs: the chromatogram from the GC detector and the electroantennogram from the insect antenna. researchgate.net When a peak in the chromatogram aligns perfectly with a response in the electroantennogram, it indicates that the corresponding compound is detected by the insect's antenna and is likely a behaviorally relevant semiochemical. nih.govresearcher.life This powerful technique allows researchers to quickly pinpoint the biologically active components in a complex natural extract. nih.gov

Table 2: Summary of Analytical Techniques

Technique Principle Application to (5Z)-5-Tetradecen-1-ol, acetate
GC-MS Separates volatile compounds and generates a unique mass spectrum for identification. unar.ac.id Resolves (5Z)-5-Tetradecen-1-ol, acetate from other compounds in an extract and confirms its molecular structure through its fragmentation pattern. nist.gov

| GC-EAD | Simultaneously records GC separation and the electrophysiological response of an insect antenna to the compounds. peerj.comresearchgate.net | Confirms that (5Z)-5-Tetradecen-1-ol, acetate is detected by the olfactory receptors of a specific insect species, indicating its biological relevance as a pheromone. nih.gov |

Table 3: Compound Names Mentioned in this Article

Compound Name
(5Z)-5-Tetradecen-1-ol, acetate
Hexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural and stereochemical confirmation of (5Z)-5-Tetradecen-1-ol, acetate. Both ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecule's carbon-hydrogen framework. In the ¹³C NMR spectrum of the related compound (Z)-11-tetradecen-1-ol, the carbon atoms of the double bond (CH=CH) exhibit distinct signals, and the CH₂OH group also has a characteristic chemical shift. researchgate.net This level of detail allows scientists to confirm the connectivity of atoms and, crucially, the cis or (Z) configuration of the double bond, which is vital for its biological activity as a pheromone.

Microchemical Derivatization Studies for Functional Group Analysis

To further confirm the functional groups present in (5Z)-5-Tetradecen-1-ol, acetate, researchers employ microchemical derivatization techniques. These methods involve chemically modifying the original molecule to produce derivatives with distinct properties that can be easily analyzed, often by gas chromatography-mass spectrometry (GC-MS). For instance, the acetate functional group can be hydrolyzed to its corresponding alcohol, (Z)-5-tetradecen-1-ol. This resulting alcohol can then be further derivatized. This process of converting functional groups, such as esters to alcohols or aldehydes, is a common strategy in pheromone analysis to confirm the original structure and understand the roles of different functional groups in the pheromone blends of closely related species. nih.gov

Documented Natural Occurrences

(5Z)-5-Tetradecen-1-ol, acetate, and its close chemical relatives are integral components of the pheromone systems of a diverse range of organisms.

Occurrence in Lepidopteran Species

This acetate is a known component of the sex pheromones for a variety of Lepidopteran insect pests. researchgate.net Its presence has been documented in several species, where it plays a crucial role in attracting mates. Notable examples include:

Anarsia lineatella (Peach Twig Borer) researchgate.net

Cossus cossus (Goat Moth) researchgate.net

Agrotis exclamationis (Heart and Dart Moth) researchgate.net

Amathes c-nigrum (Spotted Cutworm) researchgate.net

The identification of (5Z)-5-tetradecen-1-yl acetate as a pheromone component in these economically important pests underscores its significance in the development of pest management strategies. researchgate.net

Related Compounds and Stereoisomers Found in Natural Blends

In nature, (5Z)-5-Tetradecen-1-ol, acetate rarely acts in isolation. It is often part of a complex blend of structurally related compounds and stereoisomers that contribute to the specificity of the pheromone signal. The (E)-isomer, (E)-5-tetradecenyl acetate, is a known stereoisomer. nist.govnist.govnist.gov The precise ratio of these isomers can be critical for eliciting the correct behavioral response in the receiving insect. Other related compounds, such as different positional isomers (e.g., (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate) and compounds with different chain lengths or additional functional groups, are also frequently found in the natural pheromone blends of various Lepidopteran species. herts.ac.ukprayoglife.com

Identification of the Alcohol Precursor: (Z)-5-Tetradecen-1-ol in Mammalian Systems

Interestingly, the alcohol precursor to the acetate, (Z)-5-tetradecen-1-ol, has been identified in a completely different biological context: the urine of male mice. acs.org Researchers discovered this compound while investigating a specific mouse odor receptor. acs.org They found that (Z)-5-tetradecen-1-ol binds to this receptor and acts as an attractant for female mice. acs.org This discovery highlights the diverse roles that similar chemical structures can play across different animal taxa, functioning as a pheromone in both insects and mammals. While the acetate form is prominent in insects, the alcohol precursor demonstrates a distinct signaling function in a mammalian system.

Biological Functions and Specificity in Chemical Ecology

Role as a Sex Pheromone Component in Mating Behavior

(5Z)-5-Tetradecen-1-ol, acetate (B1210297) has been identified as a sex pheromone component in several species of Lepidoptera. In these insects, the female typically releases a species-specific blend of volatile compounds to attract conspecific males for mating. The precise composition of this blend is critical for eliciting the complete sequence of male reproductive behavior.

This acetate is a notable component in the pheromone systems of several moth species, including:

Heart and Dart Moth (Agrotis exclamationis) : Research has identified (5Z)-5-tetradecenyl acetate as a key component of the sex pheromone of this species, acting in concert with (Z)-9-tetradecenyl acetate to attract males. capes.gov.br

European Goat Moth (Cossus cossus) : In this species, (5Z)-5-tetradecenyl acetate constitutes a significant portion (14%) of the female-produced pheromone blend. nih.gov The primary component is (Z)-5-dodecenyl acetate (66%). nih.gov

Spotted Cutworm (Amathes c-nigrum) : (5Z)-5-tetradecenyl acetate functions as a trapping synergist, enhancing the effectiveness of the major sex pheromone component. pherobase.com

The biosynthesis of such acetate pheromones in moths is a complex process. It typically involves the modification of fatty acids through a series of enzymatic steps, including desaturation to create double bonds, chain-shortening or elongation, reduction to an alcohol, and finally, acetylation to form the acetate ester. nih.gov

Behavioral Responses Elicited by "5-Tetradecen-1-ol, acetate, (5Z)-" and its Blends

The behavioral response of a male insect to a pheromone is not a simple reaction to a single compound but rather a finely tuned response to a specific chemical signature. The presence and ratio of (5Z)-5-Tetradecen-1-ol, acetate within a blend can trigger a cascade of behaviors, from long-range attraction to close-range courtship.

The primary function of (5Z)-5-Tetradecen-1-ol, acetate within a pheromone blend is often to contribute to the long-range attraction of males. In the heart and dart moth, Agrotis exclamationis, field trapping experiments demonstrated that a blend of (5Z)-5-tetradecenyl acetate and (Z)-9-tetradecenyl acetate was highly effective at capturing males. capes.gov.br The optimal attraction was observed with a specific ratio of these two components. capes.gov.br

In the case of the turnip moth, Agrotis segetum, which uses the related compound (Z)-5-decenyl acetate as part of its three-component pheromone, detailed studies in flight tunnels have elucidated the behavioral sequence. The full blend is required to elicit the complete sequence of behaviors, from initial activation and upwind flight to landing near the source and attempting copulation. nih.gov The omission of any of the three key mono-unsaturated acetates leads to a significant drop in male response. nih.gov This highlights that compounds like (5Z)-5-Tetradecen-1-ol, acetate are often essential, even if not the most abundant component, for the pheromone blend to be fully effective.

For the European goat moth, Cossus cossus, electroantennogram (EAG) studies, which measure the electrical response of the male antenna, showed that (5Z)-5-tetradecenyl acetate is a potent olfactory stimulant, second only to the main component, (Z)-5-dodecenyl acetate. nih.gov Field tests confirmed that while (Z)-5-dodecenyl acetate was essential for attraction, the full blend containing (5Z)-5-tetradecenyl acetate was part of the natural signal released by females. nih.gov

The specificity of chemical communication is vital for reproductive isolation between closely related species. The unique blend of pheromone components, including the presence and ratio of (5Z)-5-Tetradecen-1-ol, acetate, helps ensure that only males of the same species are attracted.

This species-specificity is maintained through highly specialized receptor neurons in the male antennae, which are tuned to the specific components of their species' pheromone. For example, in Agrotis exclamationis, distinct receptor cells have been identified that respond specifically to (5Z)-5-tetradecenyl acetate and (Z)-9-tetradecenyl acetate, respectively. This specialized neural hardware allows the male to distinguish its own species' pheromone from the chemical "noise" in the environment.

Furthermore, compounds that are not part of a species' pheromone blend can act as behavioral antagonists or inhibitors, preventing cross-attraction. In field studies with the moth Recurvaria nanella, the addition of (5Z)-5-tetradecenyl acetate to the bait suppressed the capture of males, demonstrating its role in maintaining signal fidelity by repelling non-target species. researchgate.net Similarly, for the turnip moth, Agrotis segetum, the addition of (Z)-8-dodecenyl acetate to the attractive pheromone blend significantly decreased trap catches, acting as an inhibitor. nih.gov

Synergistic and Antagonistic Interactions with Other Pheromone Components and Analogs

The behavioral effect of (5Z)-5-Tetradecen-1-ol, acetate is highly dependent on the chemical context in which it is perceived. It can act synergistically, where its presence enhances the effect of other components, or antagonistically, where it reduces the behavioral response.

A synergistic interaction occurs when the behavioral response to a mixture of compounds is greater than the sum of the responses to the individual components. (5Z)-5-Tetradecenyl acetate has been shown to act as a synergist in the spotted cutworm, Amathes c-nigrum. When added to the primary sex pheromone, it significantly increases the number of males caught in traps. pherobase.com

The following table summarizes the identified pheromone components for the European Goat Moth (Cossus cossus).

CompoundPercentage in Female GlandEAG ActivityBehavioral Role
(Z)-5-Dodecenyl acetate66%Most potentEssential for attraction
(Z)-5-Tetradecenyl acetate14%Strong responseComponent of natural blend
Dodecyl acetate12%Weak depolarizationComponent of natural blend
Tetradecyl acetate4%Weak depolarizationComponent of natural blend
Decyl acetate1.5%Weak depolarizationComponent of natural blend
Hexadecyl acetate1.5%Weak depolarizationComponent of natural blend
(Z)-5-Dodecenol1%Strong responseComponent of natural blend

Data sourced from a study on Cossus cossus. nih.gov

The geometry of the double bond in a pheromone molecule is often crucial for its biological activity. The (Z) and (E) isomers of the same compound can elicit vastly different, and sometimes opposite, behavioral responses.

A clear example of antagonism by a geometrical isomer was observed in studies related to the carpenterworm moth, Prionoxystus robiniae. While this species uses a different primary pheromone, tests with various monounsaturated acetates showed that the addition of (E)-5-tetradecenyl acetate to the attractant significantly reduced trap captures. researchgate.net This demonstrates that the (E) isomer can inhibit the attraction of males that are tuned to respond to other compounds.

In the yellowheaded spruce sawfly, Pikonema alaskensis, the alcohol form of the compound, (Z)-5-tetradecen-1-ol, acts as a potent synergist for the primary pheromone. nih.gov When its geometrical isomer, (E)-5-tetradecen-1-ol, was tested, it also showed a synergistic effect but was significantly less effective, causing only a 2.8-fold increase in male response compared to the 8.8-fold increase caused by the (Z) isomer. nih.gov Furthermore, only the blend containing the (Z) isomer consistently elicited mating attempts from males. nih.gov This underscores the critical importance of the correct isomeric configuration for maximal biological activity and for triggering the full mating sequence.

The following table illustrates the differential effects of the (Z) and (E) isomers of 5-tetradecen-1-ol in the Yellowheaded Spruce Sawfly.

Compound Added to Primary PheromoneIncrease in Male Response (vs. Primary Pheromone Alone)Elicitation of Mating Attempts
(Z)-5-Tetradecen-1-ol8.8-foldConsistently elicited
(E)-5-Tetradecen-1-ol2.8-foldNot consistently elicited

Data from a study on Pikonema alaskensis. nih.gov

Ecological Context of Pheromone Emission and Perception

The release and detection of pheromones are not constant but are instead tightly regulated by both internal biological clocks and external environmental conditions. This ensures that the energetically costly processes of pheromone production and mate-seeking behavior are synchronized for maximum reproductive success.

Diel Periodicity of Pheromone Release

Many moth species exhibit a distinct diel periodicity in their reproductive behaviors, with pheromone release by females and peak responsiveness in males confined to specific times within a 24-hour cycle. This timing is often controlled by an endogenous circadian rhythm, which is synchronized by environmental cues like the light-dark cycle. cambridge.org

For the army cutworm moth, Euxoa auxiliaris, a species that utilizes (5Z)-5-Tetradecen-1-ol, acetate as a key component of its sex pheromone, reproductive activity is nocturnal. pherobase.com Laboratory bioassays have pinpointed the timing of male responsiveness more precisely. The clearest and most significant response of E. auxiliaris males to the female sex pheromone occurs between 2 and 4 hours into the scotophase (the dark period). cambridge.org This suggests that female calling behavior, or the release of (5Z)-5-Tetradecen-1-ol, acetate, is also concentrated during this window to coincide with male sensitivity. The females are capable of producing the pheromone after a period of storage at low temperatures, which mimics their aestivation period in alpine environments. cambridge.org

The table below details the known diel periodicity for a species using (5Z)-5-Tetradecen-1-ol, acetate.

SpeciesPheromone Component(s)Period of ActivityPeak Male Response Time (in Scoto/Dark Phase)
Army Cutworm Moth (Euxoa auxiliaris)(Z)-5-tetradecen-1-yl acetate, (E)-7-tetradecen-1-yl acetate pherobase.comNocturnal nih.gov2 to 4 hours cambridge.org

Environmental Factors Influencing Pheromone Communication

Pheromone communication is highly susceptible to influence from various abiotic factors, which can affect the chemical signal itself, its transmission through the environment, and the physiological state of the insects. cambridge.org

Temperature is a critical factor. For the army cutworm moth, temperature dictates its large-scale migratory patterns and daily behavior. These moths migrate to high-elevation alpine regions to avoid the summer heat of the plains, a behavior described as heat aversion. nih.gov During the summer, they spend the day sheltering in the cool crevices of talus slopes and become active at night, flying to nearby meadows to feed when temperatures are lower. nih.govmt.gov This behavior strongly implies that pheromone communication and mating are restricted to cooler temperatures, as the moths are largely inactive during warmer periods. The ability of E. auxiliaris to remain active at temperatures as low as 4°C further indicates its adaptation to cool conditions for key life activities, including reproduction. nih.gov For pheromones released from synthetic dispensers, the rate of emission generally increases with temperature, which can impact the effectiveness of mating disruption strategies. researchgate.net

Wind is another key environmental variable as it is the primary medium for dispersing the pheromone plume from the emitting female to the responding male. The structure and stability of this plume are affected by wind velocity and turbulence, which in turn influences the ability of the male to track the scent back to its source. cambridge.org

Light intensity serves as the primary cue for entraining the circadian rhythms that control the timing of pheromone release. The onset of dusk is a common trigger for initiating calling behavior in many nocturnal moth species. cambridge.org

Compound Names

Trivial NameIUPAC Name
(5Z)-5-Tetradecen-1-ol, acetate[(Z)-tetradec-5-enyl] acetate
(Z)-5-tetradecen-1-ol(Z)-Tetradec-5-en-1-ol
(Z)-10-nonadecenal(Z)-Nonadec-10-enal
Tetradecyl acetateTetradecyl acetate
(Z)-8-tetradecenyl acetate[(Z)-tetradec-8-enyl] acetate

Biosynthesis and Metabolic Pathways of 5 Tetradecen 1 Ol, Acetate, 5z

Identification of Fatty Acid Precursors

The carbon backbone of (5Z)-tetradecen-1-ol, acetate (B1210297) originates from common saturated fatty acids synthesized de novo. In many moth species, the biosynthesis of C10-C18 unsaturated aliphatic compounds, which includes alcohols, aldehydes, and acetates, starts from saturated fatty acids. nih.govnih.gov The primary precursors are typically palmitic acid (hexadecanoic acid, C16) and stearic acid (octadecanoic acid, C18). oup.com These fatty acids undergo a series of enzymatic modifications to achieve the correct chain length and introduce the necessary double bond. For instance, in the European corn borer, Ostrinia nubilalis, the pheromone components are derived from hexadecanoic acid. pnas.org Similarly, studies on the processionary moth, Thaumetopoea pityocampa, have shown that its pheromone is biosynthesized from palmitic acid. nih.govpnas.org The production of (5Z)-tetradecen-1-ol, acetate, therefore, often involves the chain-shortening of a C16 precursor like palmitate. nih.govpnas.org

Table 1: Key Fatty Acid Precursors in Pheromone Biosynthesis

Precursor Chemical Formula Common Name Role in Biosynthesis
Hexadecanoate (B85987) C16H32O2 Palmitic Acid A primary C16 saturated fatty acid that can be desaturated and chain-shortened to form C14 pheromone components. nih.govpnas.org
Tetradecanoate C14H28O2 Myristic Acid A C14 saturated fatty acid that can be directly desaturated to form C14 pheromone precursors.

Enzymatic Machinery Involved in Biosynthesis

The conversion of fatty acid precursors into the final pheromone component is catalyzed by a series of specialized enzymes. These enzymes exhibit remarkable specificity in terms of the substrate they act upon, the position and geometry of the double bond they create, and the final functional group they produce.

Desaturases and their Role in Introducing the (5Z)-Double Bond

A critical step in the biosynthesis of (5Z)-tetradecen-1-ol, acetate is the introduction of a double bond at the ∆5 position of the fatty acyl-CoA precursor. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. These enzymes are responsible for creating the vast diversity of unsaturated fatty acids found in nature. pnas.org In the context of pheromone biosynthesis, desaturases exhibit unique regio- and stereospecificities. pnas.org For the production of a (5Z)-tetradecenyl intermediate, a ∆5-desaturase is required. While ∆9, ∆10, and ∆11 desaturases are commonly found in moth pheromone biosynthesis, the specific desaturase responsible for the ∆5 double bond in this particular compound would act on a tetradecanoyl-CoA precursor. pnas.orgnih.govnih.gov The evolution of these specialized desaturases is a key factor in the diversification of moth sex pheromones. nih.gov

Chain-Shortening and Elongation Enzymes

The carbon chain length of the fatty acid precursor is often modified to produce the final pheromone component. This is achieved through either chain-shortening or elongation reactions. nih.govnih.gov In the case of (5Z)-tetradecen-1-ol, acetate, if the initial precursor is hexadecanoate (C16), a chain-shortening process is required to produce the C14 backbone. nih.govpnas.org This process typically occurs via a limited number of β-oxidation cycles within the peroxisomes. oup.com Each cycle of β-oxidation shortens the fatty acyl chain by two carbons, releasing acetyl-CoA. oup.com The enzymes involved, such as acyl-CoA oxidases, can exhibit substrate specificity for particular chain lengths, thereby controlling the final length of the pheromone precursor. oup.comproquest.com In some cases, chain-shortening enzymes have been shown to be selective for specific isomers, which can influence the final ratio of pheromone components. nih.gov

Reductases and Acetyltransferases in Terminal Functionalization

Following desaturation and any necessary chain-length modification, the terminal carboxyl group of the fatty acyl-CoA is modified to produce the final alcohol and then the acetate ester. This terminal functionalization involves two key enzyme classes: fatty acyl-CoA reductases (FARs) and acetyltransferases. nih.govgoogle.com

First, a fatty acyl-CoA reductase catalyzes the reduction of the fatty acyl-CoA to the corresponding fatty alcohol. nih.gov These reductases often exhibit substrate specificity, which plays a crucial role in determining the final composition of the pheromone blend. nih.govresearchgate.net The reduction is a critical step that converts the fatty acid derivative into an alcohol. nih.gov

Subsequently, an acetyltransferase catalyzes the esterification of the fatty alcohol with an acetyl group from acetyl-CoA, forming the final acetate ester, (5Z)-tetradecen-1-ol, acetate. nih.govnih.gov Acetyltransferases involved in pheromone biosynthesis can have broad substrate specificity, converting a range of fatty alcohols to their corresponding acetates. nih.gov

Table 2: Key Enzymes in the Biosynthesis of (5Z)-Tetradecen-1-ol, acetate

Enzyme Class Function Substrate (Example) Product (Example)
Desaturase Introduces a double bond into the fatty acyl chain. pnas.org Tetradecanoyl-CoA (Z)-5-Tetradecenoyl-CoA
Acyl-CoA Oxidase Shortens the fatty acyl chain by two carbons. oup.comproquest.com (Z)-7-Hexadecenoyl-CoA (Z)-5-Tetradecenoyl-CoA
Fatty Acyl-CoA Reductase Reduces the fatty acyl-CoA to a fatty alcohol. nih.gov (Z)-5-Tetradecenoyl-CoA (5Z)-Tetradecen-1-ol
Acetyltransferase Acetylates the fatty alcohol to form an acetate ester. nih.gov (5Z)-Tetradecen-1-ol (5Z)-Tetradecen-1-ol, acetate

Genetic Regulation of Pheromone Biosynthesis

The precise production of sex pheromones is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes is often specific to the pheromone glands and is influenced by developmental and environmental cues.

Gene Expression Profiling in Pheromone Glands

Transcriptome analysis of female pheromone glands has been instrumental in identifying the genes involved in pheromone biosynthesis. nih.govlu.se By comparing gene expression profiles between pheromone-producing and non-producing tissues, or between different developmental stages, researchers can identify candidate genes encoding desaturases, reductases, and other key enzymes. nih.govnih.gov For example, studies have shown that the genes for specific desaturases and fatty acyl reductases are highly and specifically expressed in the pheromone glands of female moths. nih.govuva.nl The expression of these genes is often under the control of a neuropeptide hormone called pheromone biosynthesis activating neuropeptide (PBAN), which triggers the cascade of enzymatic reactions leading to pheromone production. nih.govuva.nl The identification of these genes through expression profiling provides a powerful tool for understanding the molecular basis of pheromone production and evolution. nih.govnih.gov

Role of Pheromone Biosynthesis Activating Neuropeptide (PBAN) in Regulation

The production of sex pheromones in many moth species is a tightly controlled process, significantly influenced by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). wikipedia.orgnih.gov This neurohormone is released by female moths, typically during the night, to trigger the synthesis of the specific pheromone blend that attracts males of the same species. wikipedia.org The release of PBAN is known to decrease significantly after mating. wikipedia.org

PBAN is part of the PBAN/pyrokinin neuropeptide family and exerts its influence by binding to G-protein coupled receptors on pheromone gland cells. wikipedia.orgkoreascience.kr This binding action leads to an increase in intracellular calcium levels, which in turn activates key enzymes involved in the final steps of pheromone biosynthesis. wikipedia.org While the precise regulatory mechanisms of PBAN on every step of the biosynthesis of compounds like (5Z)-5-Tetradecen-1-ol, acetate are still under investigation, it is understood to be a critical hormonal messenger. wikipedia.orgnih.gov In some insects, the action of PBAN is also linked to the circadian rhythm, ensuring pheromone production aligns with the time of optimal male activity. wikipedia.org

Research has shown that PBAN can influence various enzymatic steps, from fatty acid synthesis to the modification of the final molecule. nih.gov For instance, in some species, PBAN has been shown to activate enzymes responsible for epoxidation, a key step in the formation of certain pheromones. koreascience.kr The C-terminal sequence of the PBAN peptide, specifically the FSPRL-NH2 sequence, is crucial for its pheromonotropic activity. nih.gov Interestingly, other peptides with similar C-terminal sequences, known as pyrokinins, also exhibit varying degrees of pheromonotropic activity, suggesting a complex regulatory network. nih.gov

Recent studies have expanded the known role of PBAN beyond sex pheromones. In the western flower thrips (Frankliniella occidentalis), a PBAN-like gene has been identified that regulates the production of aggregation pheromones in both males and females. nih.gov This finding suggests that the regulatory function of PBAN and its related neuropeptides may be more widespread and versatile than previously thought. nih.gov

Recombinant Microorganism Approaches for Biosynthesis Research

The study of pheromone biosynthesis has been significantly advanced by the use of recombinant microorganisms. google.comgoogle.com Scientists can engineer yeasts and bacteria to express the specific enzymes involved in the pheromone production pathways of insects. oup.com This approach allows for the detailed investigation of individual enzymatic steps and the production of specific pheromone components for research and pest management applications. google.comgoogle.com

Yeast, in particular Yarrowia lipolytica, has proven to be a valuable chassis for producing lepidopteran sex pheromones. oup.com These microorganisms can be genetically modified to express desaturases and fatty acyl-CoA reductases, enzymes crucial for creating the specific double bond positions and functional groups found in pheromones like (5Z)-5-Tetradecen-1-ol, acetate. oup.com By introducing genes from different insect species, researchers can create microbial cell factories capable of synthesizing a wide range of pheromones. oup.com

These recombinant systems are not only used for producing known pheromones but also for discovering and characterizing new enzymes involved in their biosynthesis. oup.com For example, steps like chain-shortening, alcohol acetylation, and oxidation are less understood, and recombinant platforms provide a means to study the enzymes responsible for these transformations. oup.com The ability to manipulate the metabolic pathways in these microorganisms, such as redirecting fatty acid metabolism, is key to achieving efficient pheromone production. oup.com

Furthermore, recombinant microorganisms can be designed to produce blends of different pheromone components, mimicking the natural composition of an insect's pheromone signal. google.com This is particularly useful for developing effective lures for pest control. The technology also extends to creating "attract-and-kill" systems, where the microorganism produces both the pheromone attractant and a toxic substance. google.com

Proposed Metabolic Degradation Pathways (e.g., Esterases, Oxidases)

Once a pheromone molecule has served its purpose of signaling, it must be degraded to prevent continuous stimulation of the olfactory system. nih.gov This degradation is primarily carried out by enzymes located in the insect's antennae, with esterases and oxidases playing a crucial role in the breakdown of acetate-containing pheromones like (5Z)-5-Tetradecen-1-ol, acetate. nih.govnih.govusda.gov

Esterases are enzymes that hydrolyze ester bonds, such as the acetate group in (5Z)-5-Tetradecen-1-ol, acetate. nih.govnih.gov This action breaks the pheromone down into its constituent alcohol and carboxylic acid, rendering it inactive. nih.gov Studies have shown that the activity of these esterases can vary between different insect species, potentially contributing to the specificity of their pheromone blends. nih.gov The presence of highly active esterases in the antennae allows for the rapid deactivation of the pheromone signal, enabling the insect to detect subsequent changes in pheromone concentration. nih.gov

Oxidases are another class of enzymes involved in pheromone degradation. nih.govnih.gov These enzymes can convert the alcohol product of esterase activity into an aldehyde, further modifying the molecule. nih.govnih.gov The specific activities of both esterases and oxidases are often higher in the pheromone-producing glands and antennae compared to other parts of the insect's body, highlighting their specialized role in pheromone metabolism. nih.gov

Synthetic Methodologies and Stereochemical Control of 5 Tetradecen 1 Ol, Acetate, 5z

Historical Perspectives on Alkenyl Acetate (B1210297) Synthesis

The synthesis of alkenyl acetates, a common class of insect pheromones, has evolved significantly over the years. Early methods often lacked the stereoselectivity required for producing biologically active isomers. The development of stereocontrolled reactions has been paramount, as the geometry of the double bond is crucial for the biological activity of these pheromones. tandfonline.com The recognition that many insect sex pheromones are straight-chain alkenyl acetates spurred the development of synthetic routes that could reliably produce either the (E)- or (Z)-isomer in high purity. This has been a driving force in the advancement of stereoselective olefin synthesis.

Stereoselective Synthesis of the (5Z)-Configuration

Achieving the (Z)- or cis-configuration of the double bond in 5-Tetradecen-1-ol, acetate is a key synthetic challenge. Several powerful methodologies have been developed to address this, each with its own advantages and limitations.

Wittig Reactions and Their Variants for Z-Alkene Formation

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its ability to form a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. iitk.ac.inumass.edu For the synthesis of (Z)-alkenes, "salt-free" or unstabilized ylides are typically employed. These ylides, when reacted with aldehydes, predominantly form the Z-isomer through a kinetically controlled pathway that proceeds via a cis-oxaphosphetane intermediate. masterorganicchemistry.com

The general applicability of the Wittig reaction has made it a popular choice for the synthesis of various insect pheromones, including alkenyl acetates. tandfonline.comnih.gov The reaction conditions can be tuned to optimize the yield of the desired (Z)-isomer. For example, the choice of base and solvent system is critical in directing the stereochemical outcome. tandfonline.com While effective, a common drawback of the Wittig reaction is the potential formation of the (E)-isomer as a byproduct, which can be difficult to separate from the desired (Z)-product. almerja.com

Use of Alkynes and Stereoselective Reduction Techniques

An alternative and often more stereospecific route to (Z)-alkenes involves the partial reduction of an internal alkyne. This approach offers excellent control over the double bond geometry.

Lindlar Catalysis: The Lindlar catalyst, a "poisoned" palladium catalyst (typically palladium on calcium carbonate treated with lead acetate and quinoline), is a premier reagent for the syn-hydrogenation of alkynes to cis-alkenes. almerja.commasterorganicchemistry.compearson.com The catalyst's reduced activity prevents over-reduction to the corresponding alkane, stopping the reaction at the alkene stage. pearson.comthieme-connect.de The hydrogen atoms add to the same face of the alkyne triple bond, resulting in the exclusive formation of the (Z)-isomer. pearson.com

Metal-Ammonia Reductions: In contrast to Lindlar catalysis which produces cis-alkenes, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849) (Na/NH₃), are used to generate trans-alkenes from alkynes. masterorganicchemistry.com This method is therefore not suitable for the synthesis of the (5Z)-isomer but is a key complementary technique in stereoselective alkene synthesis.

Nickel Boride: Nickel boride (Ni₂B) serves as an alternative to the Lindlar catalyst for the selective hydrogenation of alkynes to (Z)-alkenes. masterorganicchemistry.comnih.gov It offers similar selectivity and can be a useful substitute.

Zinc-Copper Couple: While less common for this specific transformation, the zinc-copper couple can also be used for the reduction of alkynes.

A general synthetic sequence would involve the construction of a 14-carbon alkyne with the triple bond at the 5-position, followed by stereoselective reduction. For instance, the alkylation of an acetylide ion can be a key step in building the carbon backbone before reduction. mdpi.com

Cross-Coupling Reactions for Carbon Chain Construction

Modern synthetic organic chemistry heavily relies on cross-coupling reactions, particularly those catalyzed by transition metals like palladium and iron, to form carbon-carbon bonds. researchgate.net These reactions are instrumental in constructing the carbon skeleton of complex molecules like 5-Tetradecen-1-ol, acetate.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for coupling alkenyl halides or triflates with organoboron or organozinc reagents, respectively. organic-chemistry.orgnih.gov These methods can be highly stereospecific, allowing for the formation of the desired (Z)-double bond geometry.

More recently, iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative. thieme-connect.comnih.gov These reactions can effectively couple alkenyl acetates with Grignard reagents, providing a direct route to the desired carbon chain with high selectivity. thieme-connect.comnih.govacs.org

Novel Synthetic Strategies and Protecting Group Chemistry

The efficient synthesis of complex molecules often requires strategic planning, including the choice between linear and convergent approaches and the judicious use of protecting groups.

Convergent and Linear Synthesis Approaches

The use of protecting groups is integral to both linear and convergent strategies. jocpr.comorganic-chemistry.orgwikipedia.orgchemistrytalk.org A protecting group temporarily masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgwikipedia.org For the synthesis of 5-Tetradecen-1-ol, acetate, the hydroxyl group would likely be protected, for example as a silyl (B83357) ether or an acetal, while the carbon-carbon double bond is being constructed. wikipedia.org The protecting group must be stable to the reaction conditions used to form the alkene and then be readily removed in a final deprotection step to yield the desired product. uchicago.edu The choice of protecting group is crucial and depends on the specific reaction sequence. jocpr.com

Chemo- and Regioselectivity in Polyfunctional Molecule Synthesis

The synthesis of (5Z)-5-Tetradecen-1-ol, acetate often involves the construction of a carbon-carbon double bond at a specific position (regioselectivity) with a defined (Z)-geometry (stereoselectivity), while ensuring that other functional groups in the molecule, such as the acetate ester, remain unaffected (chemoselectivity).

A common strategy involves the Wittig reaction or its variations, which are well-suited for creating stereodefined double bonds. For instance, the reaction of a C9 phosphonium (B103445) ylide with a C5 aldehyde can be controlled to favor the formation of the (Z)-alkene. The choice of base and solvent is critical in maximizing the (Z)-selectivity.

Another powerful approach is the use of organometallic cross-coupling reactions. Iron-catalyzed cross-coupling reactions, for example, have emerged as an eco-friendly and efficient method for forming the alkyl-alkenyl linkage found in many insect pheromones. nih.gov These reactions can be highly stereospecific, preserving the geometry of the starting alkenyl partner. nih.gov For instance, the coupling of a Grignard reagent with a (Z)-alkenyl halide or phosphate (B84403) can yield the desired (Z)-isomer with high fidelity. nih.gov

A published synthetic route for (Z)-5-tetradecenyl acetate involves several key steps that highlight chemo- and regioselectivity researchgate.net:

Protection: The hydroxyl group of 4-bromobutan-1-ol is protected to prevent it from reacting in subsequent steps.

Coupling: The protected bromoalcohol is coupled with 1-decynyllithium. This reaction specifically forms a new carbon-carbon bond at the desired position, creating the C14 backbone.

Deprotection and Acetylation: The protecting group is removed, and the resulting alcohol is acetylated to form the acetate ester.

Selective Reduction: The internal alkyne is stereoselectively reduced to a (Z)-alkene using a P-2 Nickel catalyst, which is known to favor the formation of cis-alkenes. researchgate.net

This multi-step synthesis demonstrates the careful orchestration of reactions to achieve the target molecule with the correct regiochemistry and stereochemistry.

Enzymatic and Biocatalytic Synthesis Routes for Enantiomeric Purity

While (5Z)-5-Tetradecen-1-ol, acetate itself is not chiral, the principles of enzymatic and biocatalytic synthesis are highly relevant in pheromone production, especially for chiral pheromones where specific enantiomers are required for biological activity. alliedacademies.orgmdpi.com These methods offer high selectivity and operate under mild conditions. nih.gov

Enzymes, such as lipases, are widely used for the kinetic resolution of racemic mixtures. epo.org For instance, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. This approach can produce chiral building blocks with very high enantiomeric excess. nih.gov

Dehydrogenases are another class of enzymes used in asymmetric synthesis. They can reduce a prochiral ketone to a specific enantiomer of a secondary alcohol with high enantioselectivity. nih.gov The regeneration of the required cofactor (e.g., NADH or NADPH) is a key consideration in these processes. nih.gov

Furthermore, whole-cell biocatalysis and metabolic engineering are emerging as powerful tools for the de novo synthesis of complex molecules like pheromones. nih.gov By introducing and engineering metabolic pathways in microorganisms or plants, it is possible to produce specific pheromone components. nih.govnih.gov For example, the fatty acid synthesis machinery in organisms can be modified to produce the specific chain lengths and desaturation patterns required for certain pheromones. youtube.com This approach holds promise for the sustainable and scalable production of pheromones, including those with complex stereochemistry. nih.gov

Purification and Characterization of Synthetic Products

Following synthesis, rigorous purification and characterization are essential to ensure the final product meets the required standards of chemical and stereoisomeric purity for effective use in applications like pest management.

Methods for Achieving High Chemical Purity

Achieving high chemical purity involves removing unreacted starting materials, byproducts, and any catalysts used in the synthesis. Common techniques include:

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for separating the target compound from impurities based on differences in polarity. scielo.br Isocratic or gradient elution with appropriate solvent systems allows for the isolation of the pure acetate. scielo.br

Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification method.

Washing/Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to remove water-soluble impurities and catalysts. scispace.com For example, washing with a mild base can remove acidic byproducts.

The purity of the final product is typically assessed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Techniques for Ensuring High Stereoisomeric Purity

Ensuring a high percentage of the desired (Z)-isomer is critical for the biological activity of (5Z)-5-Tetradecen-1-ol, acetate. The stereoisomeric purity is primarily determined and confirmed using the following techniques:

Gas Chromatography (GC): Capillary GC with specialized columns can often separate (Z) and (E) isomers. nist.gov The retention times of the isomers will differ, allowing for their quantification. The choice of the stationary phase is crucial for achieving good separation. For instance, polar columns like those with a wax-based stationary phase (e.g., DB-Wax) can effectively separate cis/trans isomers. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the stereochemistry of the double bond. The coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum are characteristic of the geometry. For (Z)-isomers, the coupling constant is typically smaller than for the corresponding (E)-isomer.

Mass Spectrometry (MS): GC-MS combines the separation power of GC with the identification capabilities of MS. researchgate.net The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. researchgate.netnist.govnist.gov

The combination of these analytical techniques provides a comprehensive assessment of both the chemical and stereoisomeric purity of the synthesized (5Z)-5-Tetradecen-1-ol, acetate.

Chemoreception and Neurophysiological Responses to 5 Tetradecen 1 Ol, Acetate, 5z

Olfactory Receptor Systems in Insects

The initial capture of airborne molecules like (5Z)-5-Tetradecen-1-ol, acetate (B1210297) occurs on specialized sensory hairs on the insect antennae called sensilla. These structures are the primary interface between the insect's internal physiological environment and the external chemical world.

Insect antennae are adorned with various types of sensilla, each with distinct morphological and functional characteristics. In the turnip moth, Agrotis segetum, seven different types of sensilla have been identified: four single-walled, one double-walled, one terminal-pore, and one poreless sensillum nih.gov. The single-walled (SW) and double-walled (DW) sensilla are implicated in chemoreception nih.gov.

Pheromone detection, including the perception of acetate compounds, is primarily associated with long, hair-like sensilla known as sensilla trichodea researchgate.netnih.govnih.gov. These sensilla are characterized by the presence of numerous pores on their cuticular surface, which allow for the entry of hydrophobic pheromone molecules like (5Z)-5-Tetradecen-1-ol, acetate into the sensillum lymph nih.gov. In A. segetum, the antennae are sexually dimorphic, with males possessing more elaborate, plumose antennae that are densely covered with sensilla trichodea, maximizing the surface area for pheromone capture researchgate.net.

The fine structure of these sensilla is directly related to their function. The porous cuticle allows for the passage of odorants, while the internal lumen houses the dendrites of olfactory receptor neurons bathed in sensillar lymph. This arrangement facilitates the transport of the hydrophobic pheromone molecules to the receptors on the neuronal membrane.

Sensillum Type in Agrotis segetumGeneral StructurePrimary Putative Function
Single-Walled (SW1, SW2, SW3, SW4)Porous cuticle, housing 2-3 sensory neurons.Chemoreception
Double-Walled (DW)Apical slit-like pores, housing 5-6 sensory processes.Chemoreception
Terminal-Pore (TP)Apical pore, one mechanosensory and other chemosensory neurons.Chemoreception and Mechanoreception
Poreless (NP)No visible pores, lamellar sensory process.Thermoreception and Hygroreception

Housed within the chemosensory sensilla are the olfactory receptor neurons (ORNs), the primary cells responsible for detecting odorant molecules. Typically, each sensillum trichodeum contains one to three ORNs enlivenarchive.org. These neurons are highly specialized, with each ORN often tuned to a specific pheromone component nih.gov.

Single-sensillum recordings in A. segetum have revealed the presence of distinct populations of ORNs within the sensilla trichodea, each highly sensitive to a specific acetate component of the female's pheromone blend nih.gov. For instance, specific ORNs show high sensitivity to (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate nih.gov. It is within this context that ORNs responsive to the structurally similar (5Z)-5-Tetradecen-1-ol, acetate would be found.

Upon binding of (5Z)-5-Tetradecen-1-ol, acetate to its cognate receptor on the dendritic membrane of an ORN, a conformational change is induced in the receptor protein. This change initiates a signal transduction cascade that ultimately leads to the depolarization of the neuron and the generation of action potentials. The frequency of these action potentials encodes the intensity of the stimulus, which is then transmitted to the antennal lobe of the insect's brain for further processing.

Molecular Mechanisms of Pheromone Binding and Signal Transduction

The journey of a pheromone molecule from the external environment to the generation of a neuronal signal involves a series of intricate molecular interactions within the sensillum lymph and at the dendritic membrane of the ORN.

The sensillar lymph is rich in small, soluble proteins known as odorant-binding proteins (OBPs). These are broadly classified into Pheromone-Binding Proteins (PBPs) and General Odorant-Binding Proteins (GOBPs) enlivenarchive.org. PBPs are thought to play a crucial role in the recognition of sex pheromones, while GOBPs are generally involved in the detection of host-plant volatiles and other general odors enlivenarchive.org.

PBPs are essential for solubilizing and transporting hydrophobic pheromone molecules like (5Z)-5-Tetradecen-1-ol, acetate across the aqueous sensillum lymph to the olfactory receptors on the ORN dendrites. In Agrotis segetum, a PBP has been cloned and sequenced, and its genetic variation has been studied in different populations, suggesting its importance in pheromone blend discrimination lu.se. While specific binding affinities for (5Z)-5-Tetradecen-1-ol, acetate are not detailed, the presence and function of PBPs in this species strongly indicate their involvement in the chemoreception of this compound.

Protein TypePrimary LocationPostulated Function in Relation to (5Z)-5-Tetradecen-1-ol, acetate
Pheromone-Binding Proteins (PBPs)Sensillum lymph of sensilla trichodeaSolubilize and transport the hydrophobic (5Z)-5-Tetradecen-1-ol, acetate molecule to the pheromone receptors on the ORN dendrite.
General Odorant-Binding Proteins (GOBPs)Sensillum lymph of various sensilla typesLikely less specific for (5Z)-5-Tetradecen-1-ol, acetate, primarily involved in detecting general odorants.

The specific recognition of (5Z)-5-Tetradecen-1-ol, acetate at the neuronal level is mediated by Pheromone Receptors (PRs), which are specialized members of the Odorant Receptor (OR) family. These are seven-transmembrane domain proteins located on the dendritic membrane of ORNs nih.gov. In moths, ORNs dedicated to pheromone detection typically express a specific PR that determines its ligand specificity sdbonline.org.

Research on Agrotis segetum has led to the cloning and functional characterization of several PR genes. Notably, AsegOR9, AsegOR4, and AsegOR5 have been identified as receptors for (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate, respectively sdbonline.org. Given the structural similarity, it is highly probable that a specific PR within the same family is responsible for the detection of (5Z)-5-Tetradecen-1-ol, acetate.

Insect ORs, including PRs, function as heteromeric complexes, consisting of a variable, ligand-binding OR subunit and a highly conserved co-receptor known as Orco sdbonline.orgnih.gov. The Orco protein is essential for the proper trafficking and localization of the ORs to the dendritic membrane and is a crucial component of the functional ion channel sdbonline.orgnih.gov. The Orco gene has been identified in A. segetum, and its presence is fundamental to the function of all ORs, including the PRs that would detect (5Z)-5-Tetradecen-1-ol, acetate sdbonline.org.

Upon the binding of a pheromone molecule like (5Z)-5-Tetradecen-1-ol, acetate to its specific PR, the PR-Orco complex is activated. The precise nature of the subsequent signal transduction cascade in insects is a subject of ongoing research, with evidence supporting both ionotropic (ligand-gated ion channel) and metabotropic (G-protein coupled) mechanisms nih.govnih.gov.

In the ionotropic model, the binding of the pheromone directly gates the PR-Orco ion channel, leading to an influx of cations and depolarization of the ORN.

In the metabotropic model, the activated PR interacts with a G-protein, typically a Gq-protein in moth pheromone transduction nih.gov. This initiates a second messenger cascade, most commonly involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) nih.gov. These second messengers then open ion channels, leading to neuronal depolarization researchgate.net. This G-protein coupled cascade allows for signal amplification, which could contribute to the remarkable sensitivity of insects to pheromones nih.gov. It is likely that the neurophysiological response to (5Z)-5-Tetradecen-1-ol, acetate involves such a cascade to achieve the high sensitivity required for detecting distant mates.

Electrophysiological Measurements of Olfactory Responses

The detection of chemical cues such as (5Z)-5-Tetradecen-1-ol, acetate is initiated by olfactory receptor neurons (ORNs) housed within specialized sensory hairs, or sensilla, located on the insect's antennae. The response of these neurons to volatile compounds can be measured using electrophysiological techniques, which provide critical insights into the sensitivity and specificity of the insect's olfactory system. The two primary methods for this are Electroantennography (EAG) and Single Sensillum Recording (SSR).

Electroantennography (EAG) for Gross Antennal Activity

Electroantennography measures the summed potential of all responding ORNs on the antenna, providing a global or "gross" measure of antennal response to an odorant. This technique is invaluable for rapidly screening compounds to determine if they are detected by the insect's olfactory system. An EAG recording is made by inserting two electrodes, a recording and a reference electrode, into the antenna and puffing a specific odorant over it. The resulting voltage change, or EAG response, indicates the degree of depolarization of the ORN populations.

While detailed EAG response data specifically for (5Z)-5-Tetradecen-1-ol, acetate is not extensively detailed in the reviewed literature, studies on related tetradecenyl acetates in various moth species demonstrate the utility of this method. For instance, EAG responses have been systematically recorded for major pheromone components like (Z)-11-tetradecenyl acetate and (Z)-9-tetradecenyl acetate in species such as the fall armyworm, Spodoptera frugiperda, and the tortricid moth, Pandemis limitata researchgate.netresearchgate.net. These studies typically show a dose-dependent response, where increasing concentrations of the pheromone component elicit a stronger EAG signal, up to a saturation point. The specificity of the antennal response can also be assessed by comparing the EAG amplitudes elicited by different isomers or related compounds.

Table 1: Examples of EAG Responses to Tetradecenyl Acetate Pheromone Components in Lepidoptera This table is illustrative of the technique and data obtained for related compounds, as specific EAG amplitude data for (5Z)-5-Tetradecen-1-ol, acetate was not available in the reviewed literature.

Species Compound EAG Response Characteristics Reference
Pandemis limitata (Z)-11-tetradecenyl acetate Significant deflection from hexane (B92381) base response. researchgate.net
Pandemis limitata (Z)-9-tetradecenyl acetate Significant deflection from hexane base response. researchgate.net
Spodoptera frugiperda (Z)-9-tetradecenyl acetate Mean response of ~2.5 mV, which is significantly reduced by inhibitors. researchgate.net

Single Sensillum Recording (SSR) for Individual ORN Responses

To understand the olfactory response at a finer resolution, Single Sensillum Recording (SSR) is employed. This powerful technique measures the action potentials (spikes) from individual ORNs housed within a single sensillum nih.govnih.govresearchgate.netnih.gov. By inserting a recording electrode through the cuticle of a sensillum and a reference electrode elsewhere in the insect, researchers can determine the tuning properties of specific neurons—that is, which compounds they respond to and their sensitivity and selectivity nih.govresearchgate.net.

SSR studies have been crucial in identifying ORNs that are highly specialized for detecting specific pheromone components. In the turnip moth, Agrotis segetum, (5Z)-5-Tetradecen-1-ol, acetate is a known minor component of the female sex pheromone blend. Research has identified a specific class of ORN that is narrowly tuned to this compound. Functional characterization of pheromone receptors in this species revealed that the receptor AsegOR3, when expressed in Drosophila olfactory neurons, responds specifically to (5Z)-5-Tetradecen-1-ol, acetate, confirming the presence of a dedicated neural channel for this molecule frontiersin.org. This high degree of specificity ensures that the male moth can detect and appropriately respond to the precise blend of components released by a conspecific female.

Other neurons within the same sensilla may be tuned to different components of the pheromone blend or to behavioral antagonists. For example, in A. segetum, another receptor, AsegOR1, responds to the main pheromone components (Z)-5-decenyl acetate and (Z)-7-dodecenyl acetate, as well as the behavioral antagonist (Z)-8-dodecenyl acetate frontiersin.org. This demonstrates how SSR can unravel the complex coding of a pheromone blend at the peripheral level.

Table 2: Olfactory Receptor Neuron (ORN) Specificity in Agrotis segetum

Olfactory Receptor Ligand(s) Response Type
AsegOR3 (Z)-5-Tetradecenyl acetate Narrowly tuned, specific response.
AsegOR1 (Z)-5-Decenyl acetate, (Z)-7-Dodecenyl acetate, (Z)-8-Dodecenyl acetate More broadly tuned to pheromone components and an antagonist.

Neuroanatomical Mapping of Pheromone Pathways in the Insect Brain

Following the detection of pheromone components like (5Z)-5-Tetradecen-1-ol, acetate by ORNs on the antenna, the neural signals are transmitted to the primary olfactory center of the insect brain, the antennal lobe (AL) nih.govresearchgate.net. The AL is a highly organized structure composed of discrete spherical neuropils called glomeruli frontiersin.orguni-konstanz.de.

The mapping of these pathways follows a precise principle: all ORNs that express the same type of olfactory receptor project their axons to the same single glomerulus within the AL nih.govresearchgate.net. This creates a "chemotopic map" where each glomerulus is functionally tuned to a specific odorant or a small group of structurally related odorants frontiersin.orguni-konstanz.de. Therefore, the complex pheromone blend is deconstructed at the periphery and represented as a specific spatial pattern of activated glomeruli in the AL.

For male moths, a specialized region of the AL, the macroglomerular complex (MGC), is dedicated exclusively to processing sex pheromone information. The MGC is typically larger in males than in females and contains a small number of enlarged glomeruli, each receiving input from ORNs tuned to a specific component of the female's pheromone blend.

While specific neuroanatomical tracing studies for the (5Z)-5-Tetradecen-1-ol, acetate pathway are not detailed in the reviewed scientific literature, the established principles of olfactory processing in moths allow for a clear prediction. Axons from the AsegOR3-expressing neurons in Agrotis segetum, which are specifically tuned to (5Z)-5-Tetradecen-1-ol, acetate, would converge on a single, identifiable glomerulus within the MGC of the male moth's antennal lobe. This specific activation, in concert with the activation of other glomeruli by other pheromone components, creates a unique neural signature for the species-specific blend. This glomerular activity pattern is then read out by projection neurons, which relay the processed information to higher brain centers, such as the mushroom bodies and the lateral horn, for further integration and the initiation of a behavioral response, such as upwind flight towards the pheromone source.

Ecological Implications and Evolutionary Dynamics of Pheromone Systems

Role in Reproductive Isolation and Speciation

Pheromones are a key mechanism in maintaining species boundaries. The precise composition of a pheromone blend acts as a "lock-and-key" system, ensuring that mating occurs only between conspecific individuals. The specificity of this chemical signal is a primary factor in pre-zygotic reproductive isolation.

In many moth species, the sex pheromone is not a single compound but a specific ratio of several, including isomers like (5Z)-5-Tetradecen-1-ol, acetate (B1210297). For instance, in the genus Adoxophyes, different species produce mixtures of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate in vastly different ratios. nih.gov Males of each species are preferentially attracted to the blend produced by females of their own species. nih.gov The addition or subtraction of minor components, or subtle shifts in the ratios of major components, can lead to complete reproductive isolation. A male moth may not recognize or may be repelled by a pheromone blend that deviates from its species-specific template. This chemical divergence, driven by selection pressures, can be a critical step in the process of speciation, leading to the formation of new, reproductively isolated species from a common ancestor.

Research on sympatric species, such as Spodoptera exigua and Spodoptera litura, demonstrates how distinct pheromone blends facilitate reproductive isolation even when the species coexist in the same habitat. nih.gov While they may share common compounds, the presence of species-specific components ensures that males are attracted only to females of their own kind, preventing hybridization. nih.gov

Evolutionary Pressures Shaping Pheromone Blend Composition and Receptor Specificity

The composition of a pheromone blend is under constant evolutionary pressure. This pressure arises from several factors, including the need to remain distinct from the signals of other species, the sensory capabilities of the receiving organism, and the biosynthetic pathways available to the sender.

The evolution of a pheromone signal is tightly linked with the evolution of the corresponding receptor in the male's antenna. This co-evolution is crucial; a mutation leading to a change in the pheromone blend is only advantageous if there is a corresponding change in the male's receptors that allows him to detect and respond to the new signal. Studies on the turnip moth, Agrotis segetum, show that male antennal sensilla contain receptor cells that are highly sensitive and specific to the components of its pheromone blend, which includes various acetates like (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. nih.govresearchgate.net

The biosynthesis of compounds like (5Z)-5-Tetradecen-1-ol, acetate originates from common fatty acid metabolism. Specific enzymes, such as desaturases and reductases, are responsible for creating the unique double bond positions and functional groups of the final pheromone components. nih.gov The genes encoding these enzymes are the raw material for evolutionary change. A mutation in a desaturase gene, for example, could shift the position of a double bond, creating a new isomer and, potentially, a new communication channel. The significant variation in pheromone composition observed even among individuals of the same species, like the turnip moth, highlights the genetic plasticity of these systems. lu.se

Inter-species Chemical Interactions

The chemical landscape is noisy, and the specific signal of a pheromone must be detected against a background of countless other volatile organic compounds. This has led to complex interactions between species based on their chemical signals.

Pheromone Mimicry and Exploitation

Some organisms have evolved to exploit the pheromone communication systems of others. A classic example is the bolas spider (Mastophora sp.), which does not build a web but instead hunts by producing a sticky glob of silk (a bolas). To lure its prey, the female spider emits a chemical blend that mimics the sex pheromones of certain female moths. nih.govwikipedia.org Research has identified compounds like (Z)-9-tetradecenyl acetate in the volatiles released by the hunting spider Mastophora cornigera, which are known components of its prey's pheromone blends. nih.gov The spider can even adjust the composition of its volatile emissions to match the pheromones of different moth species that are active at different times of the night, a remarkable instance of aggressive chemical mimicry. wikipedia.org

Interspecific Inhibitors and Disruptors

While a specific blend of compounds is attractive to a species, the presence of a "wrong" compound can act as a powerful inhibitor. Often, a compound that is a key attractant for one species can be a behavioral antagonist for a closely related species. This helps to maintain reproductive isolation. For example, in field tests with the turnip moth (Agrotis segetum), adding just 1% of (Z)-8-dodecenyl acetate to the attractive four-component blend reduced trap catches by 50%. nih.gov

This inhibitory effect is also seen in the yellowheaded spruce sawfly, Pikonema alaskensis. The compound (Z)-5-tetradecen-1-ol (the alcohol precursor to the acetate) acts as a powerful synergist to the primary pheromone at low concentrations but becomes an inhibitor at higher levels, depressing trap catches. nih.gov This demonstrates that the concentration and context of a chemical signal are as important as its identity.

Influence on Population Dynamics and Community Ecology

Pheromones, including (5Z)-5-Tetradecen-1-ol, acetate, have a profound impact on the distribution and abundance of insect populations. The ability of males to locate females directly influences mating success and, consequently, the population's reproductive rate.

The inhibitory and disruptive effects of certain compounds form the basis for a key pest management strategy: mating disruption. By permeating an area with a synthetic pheromone, or a behavioral inhibitor, it becomes difficult or impossible for males to locate calling females. This reduces mating success and can suppress or crash a pest population. Synthetic pheromones, including various tetradecenyl acetates, are used worldwide for monitoring, mass trapping, and mating disruption of agricultural pests like the small mottled willow moth (Spodoptera exigua) and the turnip moth (Agrotis segetum). nih.govinternationalpheromones.com

The specificity of pheromone blends also structures the broader ecological community. It ensures that the reproductive efforts of numerous insect species that may share a habitat are not wasted on futile interspecies courtships. This chemical partitioning of "communication space" is a fundamental aspect of biodiversity, allowing for the coexistence of many species in a shared environment.

Advanced Research Methodologies and Techniques in Pheromone Studies

Bioassay Development and Refinement

Bioassays are fundamental tools for studying the effects of pheromones on insect behavior. The development of controlled and ecologically relevant assays is crucial for accurately interpreting the function of chemical signals like (5Z)-5-Tetradecen-1-ol, acetate (B1210297).

Wind Tunnel Bioassays for Behavioral Analysis

Wind tunnels provide a controlled environment to study the sequence of behaviors elicited by a pheromone plume. In the context of (5Z)-5-Tetradecen-1-ol, acetate, these assays are critical for dissecting the specific behavioral steps of male moths, from initial activation to upwind flight and source location. For instance, studies on the larch casebearer moth, Coleophora laricella, have used wind tunnels to establish a clear hierarchy of responses to a related compound, (Z)-5-decenol. capes.gov.br These experiments demonstrated that specific actions, such as the initiation of long-range upwind flight and subsequent landing, are guided by the pheromone but also influenced by visual cues and wind speed. capes.gov.br Although direct studies detailing a full behavioral sequence for (5Z)-5-Tetradecen-1-ol, acetate in a wind tunnel are not broadly published, the established methodologies with similar compounds provide a clear framework for its analysis.

Field Bioassays and Trapping Experiments for Ecological Research

Field bioassays and trapping experiments are essential for validating the ecological relevance of (5Z)-5-Tetradecen-1-ol, acetate. These studies often involve baiting traps with the synthetic pheromone to monitor insect populations and study reproductive isolation. For example, field tests have shown that adding (5Z)-5-Tetradecen-1-ol, acetate to baits for the moth Recurvaria nanella, which is primarily attracted to (3E)-3-tetradecenyl acetate, can suppress catches. researchgate.net This indicates an antagonistic effect and suggests a role for (5Z)-5-Tetradecen-1-ol, acetate in maintaining species-specific communication channels.

In another example involving the yellowheaded spruce sawfly, Pikonema alaskensis, the related alcohol, (Z)-5-tetradecen-1-ol, was identified as a secondary pheromone component. nih.gov While the primary pheromone attracted males, the addition of (Z)-5-tetradecen-1-ol significantly increased trap catches in the field, though this effect was observed late in the season. nih.gov This highlights the importance of field experiments in uncovering the complex and sometimes synergistic interactions between different pheromone components under natural conditions.

Development of Formulations for Controlled Release in Research Contexts

The success of both laboratory and field bioassays depends on the reliable and consistent release of the pheromone. Research into controlled-release formulations for tetradecen-1-ol acetates has been a key area of technical development. An apparatus was designed specifically to investigate the release rates from various polymeric formulations under field-relevant conditions of temperature and air velocity. nih.gov This research found that release rates were nearly proportional to the square root of the air velocity, and they increased by a factor of 2 to 2.5 when the temperature rose from 15°C to 25°C. nih.gov Such studies are crucial for creating dispensers, like polyurethane foam or Hercon® formulations, that can emit (5Z)-5-Tetradecen-1-ol, acetate at a predictable and stable rate, ensuring the reproducibility of research findings. nih.govnih.gov

Genomic, Transcriptomic, and Proteomic Approaches

The "-omics" revolution has provided powerful tools to investigate the molecular underpinnings of pheromone production and perception. These approaches allow researchers to move from behavioral observations to identifying the specific genes and proteins involved.

Identification of Genes Encoding Biosynthetic Enzymes and Receptors

The production of a specific pheromone like (5Z)-5-Tetradecen-1-ol, acetate relies on a precise series of enzymatic reactions. Genomic and transcriptomic analyses of pheromone glands are used to identify the genes encoding the enzymes responsible for this biosynthesis, such as fatty acid synthases, desaturases, reductases, and acetyltransferases. While the specific biosynthetic pathway for (5Z)-5-Tetradecen-1-ol, acetate is not fully detailed in the provided results, research on other moths has shown that variations in these enzymes lead to different pheromone blends, driving reproductive isolation. nih.gov

On the perception side, identifying the specific odorant receptors (ORs) in the insect's antennae that detect (5Z)-5-Tetradecen-1-ol, acetate is a major goal. In insects, each olfactory sensory neuron typically expresses a single OR gene, and neurons expressing the same OR converge on the same glomerulus in the brain. nih.gov High-throughput screening methods, where hundreds of candidate ORs are expressed in cell lines (like HEK293T cells) and tested against the pheromone, can pinpoint the exact receptor. nih.gov Identifying the receptor for (5Z)-5-Tetradecen-1-ol, acetate would enable highly specific studies on neural activation and the evolution of pheromone detection systems.

Comparative Transcriptomics in Pheromone-Producing Tissues

Comparative transcriptomics is a powerful technique to discover genes involved in pheromone production by comparing gene expression levels between different tissues or populations. By comparing the transcriptomes of pheromone glands with other tissues (e.g., muscle, fat body), researchers can identify genes that are highly upregulated in the glands and are therefore likely involved in producing compounds like (5Z)-5-Tetradecen-1-ol, acetate. plos.org

This method has been used effectively in the moth Chilo suppressalis to understand differences in pheromone production between two distinct host populations. nih.gov Researchers identified a set of differentially expressed genes (DEGs) related to pheromone biosynthesis that were expressed at higher levels in the rice--infesting population compared to the water-oat population. nih.gov This difference in gene expression correlated with observed differences in their sex pheromone titers. nih.gov Applying this methodology to species that produce (5Z)-5-Tetradecen-1-ol, acetate would involve comparing the pheromone gland transcriptome of that species with a closely related species that uses a different pheromone blend. This would reveal the specific genetic changes, such as in desaturase or acetyltransferase genes, that led to the evolution of this particular signal.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of insect pheromones, including (5Z)-5-Tetradecen-1-ol, acetate. These in silico approaches provide profound insights into the structural and electronic properties of pheromone molecules and their interactions with specific protein receptors. By simulating these complex molecular systems, researchers can predict binding affinities, elucidate the structural basis of ligand specificity, and understand the conformational changes that are crucial for biological activity. These computational methods are not only cost-effective but also enable the investigation of molecular interactions at a level of detail that is often unattainable through experimental techniques alone.

Ligand-Receptor Docking Studies

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This methodology is pivotal in understanding how (5Z)-5-Tetradecen-1-ol, acetate, is recognized by the specific olfactory receptors (ORs) in the antennae of certain moth species. The process involves generating a multitude of possible conformations of the pheromone and positioning them within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes.

Recent studies on noctuid moths have successfully employed molecular docking, in conjunction with structural prediction models like AlphaFold2, to explore the binding pockets of different pheromone receptors (PRs). nih.gov These studies have shed light on the structural determinants and key amino acid residues that govern the specific recognition of various pheromone components. nih.gov Although direct docking studies exclusively on (5Z)-5-Tetradecen-1-ol, acetate, are not extensively documented in publicly available literature, the methodologies applied to homologous pheromones and their receptors within the Noctuidae family provide a robust framework for how such investigations would proceed. For instance, research on other moth PRs has demonstrated that these receptors form a complex with an olfactory receptor co-receptor (Orco), and computational models have been developed to represent this functional 2:2 complex. nih.gov Such models are crucial for accurately simulating the binding event and understanding the nuanced interactions between the pheromone and its receptor complex.

The insights gained from these docking studies are instrumental in explaining the high specificity of the pheromone communication system. They can reveal how subtle differences in the chemical structure of pheromone analogues can lead to significant changes in binding affinity and, consequently, in biological response.

Prediction of Pheromone Conformations and Interactions

The biological activity of a flexible molecule like (5Z)-5-Tetradecen-1-ol, acetate, is intrinsically linked to the conformation it adopts when interacting with its receptor. Molecular modeling techniques, particularly conformational analysis, are employed to predict the three-dimensional arrangement of atoms in the pheromone that is most favorable for binding—the so-called bioactive conformation.

Studies on analogues of pheromone components from the turnip moth, Agrotis segetum, which utilizes a blend of homologous acetates, have provided valuable insights into the importance of molecular flexibility and conformation. nih.gov For example, research on conformationally constrained analogues of (Z)-5-decenyl acetate, a related pheromone component, has shown that restricting the flexibility of the terminal alkyl chain leads to a significant decrease in electrophysiological activity. nih.gov This suggests that the ability of the pheromone's alkyl chain to adopt a specific, low-energy conformation within the receptor's binding pocket is essential for effective recognition. nih.gov

Molecular mechanics calculations are often used in these studies to assess the conformational energies of different pheromone analogues. nih.gov By comparing the calculated energies of various conformations with their observed biological activities, researchers can develop structure-activity relationship (SAR) models. These models help to map out the steric and electronic requirements of the receptor binding site. For instance, studies using methyl-substituted analogues as molecular probes have indicated that the receptor for (Z)-5-decenyl acetate has a high degree of complementarity with the natural pheromone, as the introduction of methyl groups often leads to steric hindrance and reduced activity. nih.gov It is inferred from such studies that the terminal portion of the alkyl chain in these acetates likely interacts with a hydrophobic pocket within the receptor. nih.gov

Table 1: Research Findings from Computational Studies on Related Pheromones
MethodologyCompound(s) StudiedKey FindingsReference
Molecular Modeling and DockingType I and Type II Pheromones in a Noctuid MothElucidated structural basis and key residues for selective recognition in different pheromone receptor lineages. nih.gov
Conformational Analysis and Single-Cell RecordingsConformationally constrained analogues of (Z)-5-decenyl acetateFlexibility of the terminal alkyl chain is crucial for the receptor to accommodate the ligand in its bioactive conformation. nih.gov
Molecular Mechanics Calculations and ElectrophysiologyMethyl-substituted analogues of (Z)-5-decenyl acetateThe pheromone receptor exhibits a high degree of steric complementarity with the natural ligand. nih.gov

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules in the biosynthesis of natural products like pheromones. By introducing atoms with a non-standard isotopic composition (e.g., ¹³C, ²H, or ¹⁵N) into a precursor and tracking their incorporation into the final product, researchers can definitively map out the biosynthetic pathway. beilstein-journals.org This methodology has been fundamental in understanding the complex enzymatic reactions that lead to the production of (5Z)-5-Tetradecen-1-ol, acetate, and other related pheromone components in moths.

The biosynthesis of moth sex pheromones, which are typically fatty acid derivatives, generally begins with standard fatty acid metabolism. nih.gov In the case of the turnip moth, Agrotis segetum, a species that produces homologous pheromone components including (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate, detailed studies have elucidated a common pathway. nih.govnih.gov Research has confirmed that the process starts with the de novo synthesis of palmitic acid (a C16 saturated fatty acid). nih.gov

A key step in the biosynthesis of the specific unsaturated pheromone precursors is the action of a fatty-acyl desaturase (FAD). In A. segetum, a specific Δ11-desaturase has been identified that introduces a double bond at the 11th position of the palmitate precursor, yielding (Z)-11-hexadecenoic acid. nih.govnih.gov This unsaturated intermediate is then subjected to one or more cycles of chain-shortening through β-oxidation to produce a homologous series of fatty acyl-CoA precursors with varying chain lengths (C14, C12, C10). nih.gov Although (5Z)-5-Tetradecen-1-ol, acetate is not a primary component for A. segetum, the established pathway for its C10, C12, and C14 homologues strongly suggests a similar route for C14 components in species where it is prevalent. Following chain-shortening to the C14 level, a fatty-acyl reductase (FAR) would reduce the carboxylic acid to the corresponding alcohol, (5Z)-5-Tetradecen-1-ol. The final step is the esterification of the alcohol by an acetyltransferase to produce the final acetate pheromone. nih.gov

Feeding experiments using isotopically labeled precursors, such as [¹³C]acetate or deuterated fatty acids, followed by analysis of the pheromone gland extracts using techniques like gas chromatography-mass spectrometry (GC-MS), allow for the direct observation of the label's incorporation. beilstein-journals.org This provides unequivocal evidence for the proposed biosynthetic steps and the enzymes involved.

Table 2: Proposed Biosynthetic Pathway Steps for (5Z)-5-Tetradecen-1-ol, acetate
StepPrecursorEnzyme ClassProductSupporting Evidence
1Acetyl-CoA / Malonyl-CoAFatty Acid Synthase (FAS)Palmitic Acid (C16:0)General fatty acid metabolism
2Palmitoyl-CoAΔ11-Desaturase(Z)-11-Hexadecenoyl-CoAFunctional assays in A. segetum nih.govnih.gov
3(Z)-11-Hexadecenoyl-CoAβ-oxidation enzymes(Z)-9-Tetradecenoyl-CoAChain-shortening mechanism identified in A. segetum nih.gov
4(Z)-9-Tetradecenoyl-CoAβ-oxidation enzymes(Z)-7-Dodecenoyl-CoAChain-shortening mechanism identified in A. segetum nih.gov
5(Z)-7-Dodecenoyl-CoAβ-oxidation enzymes(Z)-5-Decenoyl-CoAChain-shortening mechanism identified in A. segetum nih.gov
6(Z)-5-Tetradecenoyl-CoA (hypothetical intermediate after chain shortening)Fatty Acyl Reductase (FAR)(5Z)-5-Tetradecen-1-olFAR activity on various acyl precursors confirmed in A. segetum nih.gov
7(5Z)-5-Tetradecen-1-olAcetyltransferase (AT)(5Z)-5-Tetradecen-1-ol, acetatePostulated final step in acetate pheromone biosynthesis nih.gov

Future Directions and Emerging Research Areas

Elucidation of Complete Biosynthetic Pathways and Their Genetic Basis

The general biosynthetic pathway for Type-I moth pheromones, which are typically C10-C18 unsaturated fatty acid derivatives, is broadly understood. nih.gov This process involves a series of enzymatic steps including fatty acid synthesis, desaturation, chain-shortening, reduction to an alcohol, and finally, acetylation to form the active pheromone. slu.se The biosynthesis is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which is released from the brain and activates the pathway in the female's pheromone gland. nih.gov

However, for (5Z)-tetradecen-1-ol, acetate (B1210297) specifically, the precise genes and enzymes responsible for its production in various species remain largely uncharacterized. Future research will focus on:

Transcriptomic Analysis: Identifying all genes expressed in the pheromone glands of species that produce (5Z)-tetradecen-1-ol, acetate. This will generate a list of candidate genes for enzymes like desaturases, fatty acyl reductases (FARs), and acetyltransferases.

Functional Genomics: Using techniques like RNA interference (RNAi) to silence candidate genes and observe the effect on pheromone production. researchgate.net Conversely, heterologous expression, where genes are inserted into organisms like yeast (Saccharomyces cerevisiae) or insect cell lines, can confirm their specific function. nih.gov For instance, expressing a candidate desaturase in yeast and analyzing the fatty acid profile can prove its role in creating the specific double bond at the ∆5 position.

Pathway Reconstruction: The ultimate goal is to reconstruct the entire biosynthetic pathway in a heterologous system, which not only confirms the function of all involved genes but also opens the door for biotechnological production of the pheromone. researchgate.netnih.gov

Structural and Functional Characterization of Pheromone Receptors and Binding Proteins

The perception of (5Z)-tetradecen-1-ol, acetate by a male moth is a sophisticated process that begins in the antennae. Odorant molecules are thought to be solubilized and transported through the sensillar lymph by Pheromone-Binding Proteins (PBPs) to Pheromone Receptors (PRs) located on the dendritic membranes of olfactory neurons. nih.govnih.gov Activation of these receptors triggers a neural signal that leads to a behavioral response.

Emerging research in this area is directed towards:

Identification of Specific Receptors: Using antennal transcriptome analysis to identify the specific PRs that bind to (5Z)-tetradecen-1-ol, acetate.

Binding Affinity Assays: Quantifying the binding strength and specificity of both PBPs and PRs to the pheromone and its analogs using techniques like competitive fluorescence binding assays. nih.gov This can reveal how insects discriminate between closely related compounds.

Structural Biology and Molecular Docking: Determining the three-dimensional structures of the specific PBPs and PRs. Molecular docking simulations can then be used to visualize how the pheromone molecule fits into the binding pocket of these proteins, revealing the key amino acid residues responsible for the interaction. nih.gov Understanding this structural basis of recognition is crucial for explaining the evolution of pheromone communication systems and for designing novel agonists or antagonists to manipulate insect behavior.

Development of Sustainable and Economical Synthetic Routes

Chemical synthesis remains a primary method for producing pheromones for research and pest control. Various synthetic routes have been developed for (5Z)-tetradecen-1-ol, acetate, often involving multiple steps and specialized reagents. researchgate.netresearchgate.net A key step in one described synthesis involves the stereoselective reduction of an alkyne precursor using a P-2Ni catalyst to create the required (Z)-double bond. researchgate.netresearchgate.net

The future of pheromone production lies in developing more sustainable and cost-effective methods:

Biocatalysis and Fermentation: A major emerging area is the use of engineered microorganisms, such as the yeast Saccharomyces cerevisiae, to produce pheromones. nih.gov By introducing the specific biosynthetic genes from the moth into yeast, it's possible to create a "cell factory" that produces the pheromone from simple sugars. researchgate.netalfa-chemistry.com This approach, successfully demonstrated for other moth pheromones like (Z,E)-9,12-tetradecadienyl acetate (ZETA), can be more economical and environmentally friendly than traditional chemical synthesis. nih.gov

Metathesis Chemistry: Advances in olefin metathesis offer greener chemical synthesis routes. These reactions, often catalyzed by ruthenium or molybdenum complexes, can form the crucial double bond with high stereoselectivity and efficiency, potentially reducing the number of steps and the amount of waste generated compared to classical methods. researchgate.net

Flow Chemistry: Converting traditional batch synthesis processes to continuous flow systems can improve efficiency, safety, and scalability, leading to more economical production.

Understanding Pheromone Metabolism and Environmental Fate in Detail

Once a pheromone is detected by an insect, it must be rapidly degraded to allow the insect to sense subsequent changes in pheromone concentration. This metabolic clearance is typically carried out by enzymes in the antennae, such as esterases or oxidases. nih.gov Furthermore, when used in pest management, the pheromone is released into the environment where it is subject to degradation by factors like sunlight (UV radiation), oxygen, and microbial action.

Detailed understanding of these processes is a key research frontier:

Metabolic Enzyme Identification: Identifying the specific enzymes (e.g., antennal esterases) in relevant moth species that are responsible for degrading (5Z)-tetradecen-1-ol, acetate.

Degradation Product Analysis: Characterizing the breakdown products of the pheromone both in the insect and in the environment. This is crucial for environmental risk assessment, as degradation products could potentially have their own biological activity.

Formulation Technology: The environmental fate of a pheromone is heavily influenced by its release formulation (e.g., rubber septa, flakes, sprays). Future research will focus on developing advanced "smart" dispensers that protect the pheromone from premature environmental degradation and ensure a consistent release rate over time, maximizing its efficacy in the field. epa.gov

Role of "5-Tetradecen-1-ol, acetate, (5Z)-" in Broader Chemical Signaling Networks

Insect communication is rarely a simple one-compound, one-message system. (5Z)-Tetradecen-1-ol, acetate is often a component of a species-specific pheromone blend. For example, in field trials, it has been used in combination with other acetates like (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate to attract certain noctuid moths. researchgate.net The precise ratio of these components is often critical for eliciting a full behavioral response and ensuring reproductive isolation between species.

Future research aims to unravel the complexity of these signaling networks by:

Complete Pheromone Gland Analysis: Using advanced analytical techniques to identify all components of a species' pheromone blend, including trace compounds that may play a crucial but previously overlooked role.

Synergism and Antagonism Studies: Conducting detailed behavioral assays to understand how different components of the blend interact. Some compounds may act as synergists, enhancing the effect of the main component, while others might be antagonists, inhibiting the response.

Integration with Other Chemical Cues: Investigating how the pheromone signal interacts with other chemical information in the environment, such as volatile organic compounds from host plants (kairomones) or cues from predators. This broader "infochemical" landscape shapes the insect's behavior and ecological interactions.

Advanced Ecological Modeling of Pheromone-Mediated Interactions

The application of pheromones in mating disruption is a powerful tool for integrated pest management. wikipedia.org However, the success of this strategy depends on a complex interplay of factors including pest population density, landscape structure, and environmental conditions.

Advanced ecological and behavioral modeling represents a powerful tool to optimize these strategies. peercommunityjournal.org Emerging research will focus on developing mechanistic models that can:

Simulate Pheromone Plume Dispersal: Predict how wind, temperature, and habitat structure affect the distribution of the pheromone in the air, influencing the male moth's ability to locate a calling female or a synthetic lure.

Model Insect Movement and Behavior: Simulate how male moths search for mates and how their behavior is altered by the presence of a synthetic pheromone used for mating disruption.

Predict Population Dynamics: Integrate the effects of mating disruption into larger population models to predict the long-term impact on the pest population and to devise the most efficient and effective application strategies. peercommunityjournal.org These models can help answer practical questions about the optimal density of pheromone dispensers and the best timing for their deployment.

Q & A

Q. What spectroscopic methods are recommended for characterizing the stereochemistry of (5Z)-5-Tetradecen-1-ol acetate?

Nuclear Magnetic Resonance (NMR) and gas chromatography (GC) with chiral columns are critical for confirming the (5Z) configuration. For example, NMR analysis can distinguish between cis (Z) and trans (E) isomers by observing coupling constants (J values) of olefinic protons. GC using SE-54 capillary columns has been employed to resolve stereoisomeric mixtures (e.g., Z:E ratios) during synthesis optimization .

Q. What is a standard synthetic route for (5Z)-5-Tetradecen-1-ol acetate, and what are its limitations?

A Wittig reaction between (Z)-2-fluorononenal and protected phosphonium salts (e.g., 5,5-dimethyl-4,6-dioxo-octyltriphenylphosphonium chloride) is a common approach. However, this method often suffers from poor stereoselectivity (Z:E ratios of 1:3 to 1:2) and requires protection/deprotection steps to stabilize intermediates. Acid-free conditions and low temperatures (-20°C under argon) improve yields (up to 58%) compared to unprotected precursors (22% yield) .

Q. How can researchers validate the purity of synthetic (5Z)-5-Tetradecen-1-ol acetate?

High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., %C and %H matching theoretical values) are essential. For example, elemental analysis of a fluorinated analog showed 73.43% C and 9.83% H vs. calculated 73.68% C and 9.96% H, confirming purity .

Advanced Research Questions

Q. How can stereoselectivity challenges in the synthesis of (5Z)-5-Tetradecen-1-ol acetate be systematically addressed?

Optimizing phosphonium salt protection (e.g., using 5,5-dimethyl-4,6-dioxo-octyl groups) reduces side reactions like C-O bond cleavage. Lithium-based intermediates and "salt-free" conditions enhance Z-selectivity. Comparative studies of Wittig reagents (e.g., methyl vs. ethyl substituents) can further refine reaction outcomes .

Q. What bioassay strategies are effective for studying (5Z)-5-Tetradecen-1-ol acetate as a potential pheromone?

Electroantennography (EAG) and field trapping are standard for insect pheromones. For mammalian systems (e.g., mice), heterologous expression of olfactory receptors in cell lines, combined with calcium imaging or cAMP assays, can identify ligand-receptor interactions. Behavioral assays (e.g., preference tests) validate physiological relevance .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of (5Z)-5-Tetradecen-1-ol acetate?

Fluorination at the C-5 position in analogs like (3Z,5Z)-5-fluorotetradecadien-1-yl acetate retains pheromone activity in insects but alters volatility and receptor binding kinetics. Comparative GC-EAG studies and molecular docking simulations can quantify these effects .

Q. What computational tools are suitable for predicting the physicochemical properties of (5Z)-5-Tetradecen-1-ol acetate?

Density Functional Theory (DFT) calculations predict molecular geometry and vibrational spectra, while software like COSMOtherm estimates logP (5.026) and vapor pressure. These parameters are critical for designing controlled-release formulations in ecological studies .

Methodological Considerations

Q. How can researchers resolve contradictions in reported stereochemical outcomes of similar syntheses?

Cross-validate data using multiple analytical techniques (e.g., GC, NMR, X-ray crystallography). For instance, conflicting Z:E ratios may arise from column selection in GC; chiral columns (e.g., β-cyclodextrin phases) provide higher resolution than non-polar phases .

Q. What protocols mitigate degradation of (5Z)-5-Tetradecen-1-ol acetate during storage?

Store under argon at -20°C in amber vials to prevent oxidation. Adding antioxidants (e.g., BHT) and avoiding acidic environments preserve ester functionality. Regular GC-MS monitoring detects degradation products like free alcohols .

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